Product packaging for 3-iodo-1H-indazole-7-carboxylic acid(Cat. No.:CAS No. 2167406-00-8)

3-iodo-1H-indazole-7-carboxylic acid

Cat. No.: B6162778
CAS No.: 2167406-00-8
M. Wt: 288.04 g/mol
InChI Key: ODANIVBMKQXBIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodo-1H-indazole-7-carboxylic acid (CAS 1360953-77-0) is a versatile indazole-based building block designed for pharmaceutical research and development, particularly in the field of anticancer agent discovery . The compound features a reactive iodine atom at the 3-position of the indazole ring, a preferred site for metal-catalyzed cross-coupling reactions, and a carboxylic acid functional group at the 7-position, which provides a handle for further derivatization through amide bond formation or other conjugations . Indazole derivatives are privileged structures in medicinal chemistry, known for exhibiting a broad spectrum of pharmacological activities . Notably, several indazole-containing compounds, such as Niraparib and Pazopanib, have been approved as anticancer drugs, underscoring the therapeutic value of this heterocyclic scaffold . The 3-iodo indazole moiety, in particular, has been successfully utilized in Pd(PPh 3 ) 4 -catalyzed Suzuki cross-coupling reactions with various arylboronic acids to synthesize diverse 3-aryl indazole libraries, which have then shown mild to moderate in vitro anticancer activity against cell lines such as HCT-116 and MDA-MB-231 . Researchers can leverage this compound as a key intermediate to generate novel analogs for screening against a range of biological targets. This product is offered with a minimum purity of ≥97% . It is recommended to store the compound at -20°C in a sealed container, protected from moisture, to ensure long-term stability . For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2167406-00-8

Molecular Formula

C8H5IN2O2

Molecular Weight

288.04 g/mol

IUPAC Name

3-iodo-2H-indazole-7-carboxylic acid

InChI

InChI=1S/C8H5IN2O2/c9-7-4-2-1-3-5(8(12)13)6(4)10-11-7/h1-3H,(H,10,11)(H,12,13)

InChI Key

ODANIVBMKQXBIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)C(=O)O)I

Purity

95

Origin of Product

United States

Chemical Transformations and Reactivity of 3 Iodo 1h Indazole 7 Carboxylic Acid Derivatives

Cross-Coupling Reactions at the C3-Iodo Position

The carbon-iodine bond at the C3 position of the indazole ring is a versatile handle for the introduction of various substituents through metal-catalyzed cross-coupling reactions. These reactions are fundamental for the C3-functionalization of the indazole core, a common strategy in the development of pharmacologically active molecules. researchgate.net

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. nih.govlibretexts.org It involves the reaction of an organoboron compound with a halide, such as 3-iodo-1H-indazole-7-carboxylic acid, in the presence of a palladium catalyst and a base. libretexts.org This reaction is favored for its broad substrate scope, tolerance of various functional groups, and generally high yields. nih.govmdpi.com

The success of the Suzuki-Miyaura coupling often depends on the choice of the palladium catalyst and the associated ligands. researchgate.netorganic-chemistry.org Various catalytic systems have been employed for the coupling of 3-iodoindazoles. For instance, Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly used catalysts. mdpi.comnih.gov The choice of ligand can significantly influence the reaction's efficiency and stereoselectivity. organic-chemistry.org For example, in the vinylation of 3-iodoindazole, PdCl₂(PPh₃)₂ was found to lead to complete conversion, while a Pd(OAc)₂/XantPhos system resulted in a lower yield of the desired product and significant recovery of the starting material. mdpi.comnih.gov Ferrocene-based divalent palladium complexes have also demonstrated superior catalytic activity compared to simple palladium salts in the Suzuki-Miyaura coupling of 3-iodo-1H-indazole. researchgate.net The reaction yields are often more dependent on the catalyst and solvent than on the specific structure of the substrate. researchgate.net

Table 1: Catalytic Systems in Suzuki-Miyaura Coupling of 3-Iodoindazoles
Catalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂XantPhosNa₂CO₃ (2N aq.)1,4-Dioxane120 (µW)20 mdpi.comnih.gov
Pd(OAc)₂-Na₂CO₃ (2N aq.)1,4-Dioxane120 (µW)34 mdpi.com
PdCl₂(PPh₃)₂PPh₃Na₂CO₃ (2N aq.)1,4-Dioxane120 (µW)50 mdpi.comnih.gov
Pd(PPh₃)₄PPh₃Na₂CO₃ (2N aq.)1,4-Dioxane120 (µW)60 mdpi.com
Pd(OAc)₂RuPhosK₃PO₄Dioxane/H₂O140 (µW)Good to Excellent researchgate.net
PdCl₂(dppf)dppf-Ionic Liquid-- researchgate.net
PdCl₂(dtbpf)dtbpf-Ionic Liquid-- researchgate.net

The Suzuki-Miyaura reaction on the 3-iodo-1H-indazole core is compatible with a range of boronic acids and esters, allowing for the introduction of aryl, heteroaryl, and vinyl groups at the C3 position. nih.govresearchgate.net For example, the coupling of 3-iodoindazoles with pinacol (B44631) vinyl boronate under microwave irradiation provides a direct and selective route to 3-vinylindazoles. nih.gov This method has been used to synthesize various C-5 substituted 3-vinylindazole derivatives in moderate to excellent yields. nih.gov However, challenges can arise with certain substrates. For instance, the presence of an N-Boc protecting group on a 3-iodo-5-nitroindazole resulted in a poor yield of the vinylated product due to N-deprotection under the reaction conditions. mdpi.com The acidity of the N-H group in unprotected indazoles can also influence reaction rates, with indazoles generally showing lower reactivity compared to indoles. nih.gov

The Sonogashira reaction is another key cross-coupling method used to form carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org It is particularly valuable for synthesizing arylalkynes and conjugated enynes under mild conditions. libretexts.orgrsc.org

The Sonogashira coupling of this compound derivatives allows for the introduction of alkyne functionalities at the C3 position. This transformation is significant for the synthesis of complex molecules with potential applications in pharmaceuticals and materials science. wikipedia.org While specific examples for this compound are not prevalent in the provided search results, the general applicability of the Sonogashira reaction to aryl iodides suggests its feasibility. nih.gov Copper-free Sonogashira variants have also been developed to address the toxicity concerns associated with copper. nih.gov

Beyond Suzuki-Miyaura and Sonogashira couplings, other metal-catalyzed reactions can be employed for the C3-functionalization of 3-iodoindazoles. For example, the Heck reaction, which couples alkenes with aryl halides, can be used to introduce vinyl groups. nih.gov Stille coupling, utilizing organotin reagents, offers another route for C-C bond formation, though the toxicity of tin compounds is a significant drawback. nih.gov Indium(III)-catalyzed three-component coupling reactions have also been reported for the C3-functionalization of indolizines, suggesting potential applicability to indazole systems for introducing diverse functional groups. nih.gov

Suzuki-Miyaura Cross-Coupling

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group at the C7-position of this compound can undergo a variety of standard transformations characteristic of carboxylic acids. libretexts.orgkhanacademy.org These reactions allow for the modification of this part of the molecule, which can be crucial for tuning its properties.

Common reactions include:

Esterification: Carboxylic acids react with alcohols in the presence of an acid catalyst to form esters (Fischer esterification). libretexts.orglibretexts.org This reaction is reversible. libretexts.org Alternatively, esters can be formed by reacting the carboxylate salt with an alkyl halide. youtube.com

Amide Formation: The direct reaction of a carboxylic acid with an amine to form an amide is often challenging due to acid-base neutralization. khanacademy.org Therefore, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are frequently used to facilitate the reaction. libretexts.orgkhanacademy.org The carboxylic acid first reacts with DCC to form a more reactive intermediate, which is then attacked by the amine. khanacademy.orglibretexts.org

Acid Chloride Formation: Carboxylic acids can be converted to more reactive acid chlorides by treatment with reagents like thionyl chloride (SOCl₂). libretexts.orglibretexts.org The acid chloride can then be used to synthesize esters, amides, and anhydrides. khanacademy.org

Reduction: Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). youtube.com

Amidation and Esterification Reactions

The carboxylic acid group at the C7 position of this compound readily undergoes amidation and esterification, providing a convenient handle for introducing a wide range of substituents. These transformations are fundamental in medicinal chemistry for creating libraries of compounds with diverse pharmacological profiles.

Amidation

The conversion of the carboxylic acid to an amide is a common strategy to explore structure-activity relationships. Standard peptide coupling reagents are effectively employed for this purpose. For instance, 1H-indazole-3-carboxylic acid can be coupled with various aryl or aliphatic amines to generate a series of 1H-indazole-3-carboxamides. researchgate.net While this example illustrates the reactivity of the C3-carboxylic acid, the principles are directly applicable to the C7-carboxylic acid isomer. The general approach involves activating the carboxylic acid, often with reagents like thionyl chloride or carbonyldiimidazole, followed by the addition of the desired amine. semanticscholar.org

A typical procedure for the synthesis of 1H-indazole-3-carboxamides involves the use of coupling agents to facilitate the formation of the amide bond. researchgate.net For example, fourteen new 1H-indazole-3-carboxamides were synthesized by coupling substituted aryl or aliphatic amines with 1H-indazole-3-carboxylic acid. researchgate.net This was achieved after protecting the indazole nitrogen and then introducing a carboxyl group. researchgate.net

Esterification

Esterification of the carboxylic acid group is another key transformation. This can be achieved through various methods, including the classic Fischer esterification using an alcohol in the presence of a strong acid catalyst. youtube.com For example, the synthesis of 1H-indazole-3-carboxylates can be accomplished by reacting the corresponding carboxylic acid with an alcohol, such as methanol (B129727) or ethanol, in the presence of concentrated sulfuric acid under reflux. semanticscholar.org This method is suitable for preparing simple alkyl esters.

The following table summarizes representative amidation and esterification reactions starting from indazole carboxylic acids, illustrating the versatility of this functional group.

Starting MaterialReagent(s)ProductReaction Type
1H-Indazole-3-carboxylic acidSubstituted aryl or aliphatic amines, coupling agents1H-Indazole-3-carboxamidesAmidation
1H-Indazole-3-carboxylic acidMethanol, conc. H2SO4, refluxMethyl 1H-indazole-3-carboxylateEsterification
1H-Indazole-3-carboxylic acidEthanol, conc. H2SO4, refluxEthyl 1H-indazole-3-carboxylateEsterification

Decarboxylation Strategies

Decarboxylation, the removal of a carboxyl group, is a significant transformation that allows for the synthesis of indazoles with a hydrogen or other substituents at the C7 position. This reaction can be particularly useful when the carboxylic acid has served its purpose as a directing group or a handle for other transformations.

The halodecarboxylation reaction is a one-pot conversion of readily available carboxylic acids into valuable organic halides. nih.gov This process involves the cleavage of the carbon-carbon bond adjacent to the carboxylic group, induced by a decarboxylation process, and the trapping of the intermediate with a suitable halogen source. nih.gov A notable example is the Hunsdiecker–Borodin reaction, where a silver salt of a carboxylic acid reacts with a halogen. nih.gov

While direct decarboxylation of this compound is not extensively documented in the provided context, the principles of decarboxylative halogenation are well-established for aromatic carboxylic acids. nih.gov For instance, a transition-metal-free decarboxylative iodination of benzoic acids using molecular iodine has been developed, which can be applied to a range of electron-rich benzoic acids. acs.org This suggests that under appropriate conditions, the carboxylic acid group at the C7 position could be replaced by another halogen or potentially a hydrogen atom.

The table below outlines a general strategy for decarboxylative halogenation.

Starting MaterialReagent(s)IntermediateProductReaction Type
Aromatic Carboxylic AcidSilver Salt Formation, then Halogen (e.g., I2)Acyl HypohaliteAryl HalideHunsdiecker–Borodin Reaction
Benzoic AcidI2Not specifiedAryl IodideTransition-Metal-Free Decarboxylative Iodination

Reactivity of the Indazole Nitrogen Atoms

The indazole ring contains two nitrogen atoms, N1 and N2, both of which are nucleophilic and can participate in various reactions. The regioselectivity of these reactions is a key aspect of indazole chemistry.

N-Alkylation and N-Arylation Reactions

N-Alkylation

Alkylation of the indazole nitrogen is a common strategy to modify the properties of indazole-containing molecules. The reaction of an N-unsubstituted indazole with an alkylating agent typically yields a mixture of N1 and N2 alkylated products. nih.gov The regioselectivity of this reaction is influenced by several factors, including the nature of the substituent on the indazole ring, the alkylating agent, the base, and the solvent used. nih.gov

For instance, a study on the regioselective N-alkylation of the 1H-indazole scaffold revealed that the combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with an alkyl bromide is a promising system for N1-selective alkylation. nih.gov Conversely, employing C7-substituted indazoles with electron-withdrawing groups like nitro or carboxylate esters can lead to excellent N2 regioselectivity. nih.gov

N-Arylation

N-arylation of indazoles is another important transformation, often achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann condensation. mdpi.comnih.gov These reactions allow for the introduction of various aryl and heteroaryl groups at the nitrogen atoms. The choice of catalyst, ligand, and reaction conditions can influence the efficiency and regioselectivity of the arylation.

A transition-metal-free method for the N-arylation of amines, sulfonamides, and carbamates has been developed using o-silylaryl triflates in the presence of cesium fluoride (B91410), which proceeds under mild conditions. nih.gov While the direct application to this compound is not specified, this methodology offers a potential route for N-arylation.

The following table provides examples of N-alkylation and N-arylation reactions on the indazole scaffold.

Indazole DerivativeReagent(s)Product(s)Key Observation
C-3 substituted indazolesn-pentyl bromide, NaH, THFN1-alkylated indazoleHigh N1 regioselectivity (>99%) nih.gov
C-7 NO2 or CO2Me substituted indazolesAlkylating agentN2-alkylated indazoleExcellent N2 regioselectivity (≥ 96%) nih.gov
Indole (as a related heterocycle)o-silylaryl triflates, CsFN-arylated indoleTransition-metal-free N-arylation nih.gov

Protection and Deprotection Strategies for N-H Groups

In multi-step syntheses involving indazole derivatives, it is often necessary to protect the N-H groups to prevent unwanted side reactions. A variety of protecting groups are available for this purpose, and their selection depends on their stability to the reaction conditions used in subsequent steps and the ease of their removal.

Common protecting groups for the indazole nitrogen include carbamates like tert-butoxycarbonyl (Boc) and silyl (B83357) groups like 2-(trimethylsilyl)ethoxymethyl (SEM). The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc2O) and is readily removed under acidic conditions. organic-chemistry.org The SEM group is introduced using SEM-chloride and can be cleaved under specific conditions. researchgate.net

For example, in the synthesis of 1H-indazole-3-carboxamides, the indazole was first protected with a SEM group before introducing the carboxyl group. researchgate.net This highlights the importance of protecting the indazole nitrogen to achieve the desired chemical transformation.

The choice of protecting group is crucial for developing an orthogonal protection strategy, where one protecting group can be removed selectively in the presence of others. wikipedia.org This is particularly important in the synthesis of complex molecules with multiple functional groups.

The table below lists common protecting groups for indazole nitrogen and their deprotection conditions.

Protecting GroupAbbreviationDeprotection Conditions
tert-ButoxycarbonylBocAcidic media (e.g., trifluoroacetic acid) organic-chemistry.org
2-(Trimethylsilyl)ethoxymethylSEMSpecific conditions (e.g., fluoride sources)

Other Transformations and Functional Group Interconversions

Beyond the reactions of the carboxylic acid and nitrogen atoms, other functional groups on the this compound scaffold can be manipulated to create further diversity.

Nucleophilic Substitution of Iodine

The iodine atom at the C-3 position of the indazole ring in derivatives of this compound is susceptible to displacement by various nucleophiles, primarily through transition-metal-catalyzed cross-coupling reactions. This reactivity is a cornerstone in the synthesis of complex substituted indazoles, which are scaffolds for pharmacologically active molecules. The selective reactivity of the C-I bond, especially in the presence of other halogens like bromine, allows for sequential and site-specific functionalization of the indazole core. google.com

Palladium- and copper-catalyzed reactions are the most common methods for effecting these transformations. These reactions tolerate a wide range of functional groups and can be used to form carbon-carbon and carbon-nitrogen bonds. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.

A prominent example of this reactivity is found in the synthesis of poly(ADP-ribose)polymerase (PARP) inhibitors, such as Niraparib. In a documented synthetic route, a derivative of this compound, specifically 3-iodo-1H-indazole-7-carboxamide, serves as a key intermediate. The iodine at the 3-position is displaced by a nucleophilic partner in a Suzuki-Miyaura cross-coupling reaction.

In this specific transformation, 3-iodo-1H-indazole-7-carboxamide is coupled with (S)-tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate. This reaction forges a new carbon-carbon bond between the indazole ring and the phenylpiperidine moiety, a critical step in assembling the final drug molecule. The reaction is performed under typical Suzuki-Miyaura conditions, utilizing a palladium catalyst and a base in a suitable solvent mixture.

The following table details the specific findings for this nucleophilic substitution reaction:

Reactant 1Reactant 2Catalyst SystemBaseSolventTemperature & TimeYield
3-Iodo-1H-indazole-7-carboxamide(S)-tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylateDichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)Sodium Carbonate (Na₂CO₃)1,4-Dioxane / Water80 °C, 12 hNot explicitly stated in the source

This reaction highlights the synthetic utility of the 3-iodo group as a versatile handle for introducing complex substituents onto the indazole scaffold through nucleophilic substitution pathways. The conditions employed are relatively mild, which is advantageous for preserving the integrity of the functional groups present in both coupling partners.

Advanced Methodologies and Green Chemistry Approaches in Indazole Synthesis

Microwave-Assisted Synthesis of Indazoles

Microwave-assisted organic synthesis has become a powerful tool for accelerating chemical reactions. rasayanjournal.co.innih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields. rasayanjournal.co.in This technique is based on the efficient heating of polar molecules and solvents by microwave energy, leading to rapid and uniform temperature increases. nih.gov

While a specific microwave-assisted synthesis for 3-iodo-1H-indazole-7-carboxylic acid is not prominently reported, the general principles are highly applicable. For instance, the synthesis of various indazole derivatives has been successfully achieved under microwave irradiation. rasayanjournal.co.in These methods often involve the condensation of hydrazines with appropriately substituted carbonyl compounds, followed by cyclization. rasayanjournal.co.in The direct amination of a C-H bond to form the indazole ring has also been reported to be accelerated by microwave heating. rasayanjournal.co.in

The iodination step to form the 3-iodo derivative could also potentially be accelerated by microwave energy. Microwave-assisted halogenation of heterocyclic compounds is a known strategy to reduce reaction times and improve efficiency. capes.gov.br A hypothetical microwave-assisted approach for the synthesis of this compound could involve the microwave-promoted cyclization to form the 1H-indazole-7-carboxylic acid core, followed by a rapid, microwave-assisted iodination.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Generic Indazole Formation

ParameterConventional HeatingMicrowave Irradiation
Reaction Time Several hours3-30 minutes rasayanjournal.co.innih.gov
Yield Moderate to GoodOften higher yields nih.gov
Energy Consumption HigherLower
Side Products More likelyOften cleaner reactions

Metal-Free Catalysis and Biocatalysis in Indazole Chemistry

The use of transition metals in catalysis, while highly effective, can lead to product contamination with toxic metal residues, a significant concern in pharmaceutical synthesis. Consequently, metal-free catalytic systems are gaining traction. iosrjournals.orgscispace.com

For the synthesis of the indazole core, metal-free approaches involving intramolecular C-H amination of hydrazones have been developed. iosrjournals.orgscispace.com One such method utilizes iodobenzene (B50100) as a catalyst in the presence of an oxidant like Oxone under mild conditions. iosrjournals.orgscispace.com This avoids the use of toxic transition metals. iosrjournals.org The direct C-H halogenation of indazoles without metal catalysts has also been reported, employing reagents like N-halosuccinimides (NXS). rsc.org Specifically, the use of N-iodosuccinimide (NIS) is a common method for the iodination of indazoles. chim.it

While a direct metal-free synthesis of this compound is not explicitly detailed in the literature, the principles of metal-free C-H functionalization are highly relevant. A potential route could involve the synthesis of 1H-indazole-7-carboxylic acid followed by a metal-free iodination at the C3 position using NIS or other electrophilic iodine sources.

Biocatalysis, the use of enzymes to catalyze chemical reactions, represents another green chemistry approach. While the application of biocatalysis to the specific synthesis of this compound is not yet established, the potential for enzymatic halogenation of aromatic systems exists and is an area of active research.

Electrochemical Approaches to Indazole Functionalization

Electrochemical synthesis offers a sustainable alternative to conventional methods by using electricity, a traceless reagent, to drive chemical reactions. researchgate.netbohrium.com This approach can often be performed under mild conditions and can avoid the use of stoichiometric oxidants or reductants, thus minimizing waste. bohrium.com

The electrochemical functionalization of indazoles is a developing field. researchgate.netbohrium.com Reports have shown the feasibility of electrochemical halogenation at the C3 position of the indazole ring. chim.it For example, the electrochemical oxidative iodination of related nitrogen-containing heterocycles like imidazo[1,2-a]pyridines has been successfully demonstrated. bohrium.com This suggests that a similar strategy could be employed for the direct C3-iodination of 1H-indazole-7-carboxylic acid.

The mechanism of such reactions often involves the anodic oxidation of the indazole substrate to generate a reactive intermediate, which then reacts with an iodine source. The specific conditions, such as the electrode material, solvent, and electrolyte, play a crucial role in the outcome and selectivity of the reaction. bohrium.com

Table 2: Potential Electrochemical Synthesis Parameters for Indazole Functionalization

ParameterDescription
Working Electrode Typically carbon-based (e.g., glassy carbon) or platinum
Counter Electrode Platinum or other inert metals
Electrolyte Provides conductivity (e.g., tetra-n-butylammonium hexafluorophosphate)
Solvent Acetonitrile, dichloromethane, or other suitable organic solvents
Iodine Source Iodide salts (e.g., KI, NaI) or molecular iodine (I₂)

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream through a reactor, offers significant advantages for the synthesis of chemical compounds, particularly on an industrial scale. researchgate.netsemanticscholar.org These advantages include enhanced safety, better temperature control, improved reproducibility, and the potential for straightforward scaling-up. researchgate.netsemanticscholar.org

The synthesis of indazoles has been successfully translated from batch to continuous-flow processes. researchgate.netresearchgate.net For example, the reaction of o-fluorobenzaldehydes with hydrazines to form 1H-indazoles has been optimized under continuous-flow conditions at high temperatures. researchgate.net This methodology allows for a highly controlled and safe production process. researchgate.net

The halogenation of organic compounds is another area where flow chemistry has proven to be highly beneficial. semanticscholar.orgrsc.org The use of hazardous reagents like elemental halogens can be managed more safely in a closed-loop flow system, with precise control over stoichiometry and reaction time. semanticscholar.org

A continuous-flow process for the synthesis of this compound could be envisioned as a multi-step sequence. The initial formation of the indazole ring could be performed in a high-temperature flow reactor, followed by an in-line iodination step in a subsequent reactor module. This "telescoping" of reactions into a single continuous process can significantly improve efficiency by eliminating the need to isolate intermediates. nih.gov

Compound Information

Strategic Applications of 3 Iodo 1h Indazole 7 Carboxylic Acid in Chemical Research

Utilization as a Versatile Synthetic Building Block

The inherent reactivity and functionality of 3-iodo-1H-indazole-7-carboxylic acid make it an invaluable starting material in organic synthesis. The presence of the carboxylic acid and the carbon-iodine bond allows for a wide range of chemical transformations, enabling the construction of more elaborate molecular architectures.

Precursor for Complex Organic Molecules

The indazole ring system is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. This compound serves as a key precursor for the synthesis of a variety of complex organic molecules. chemimpex.com The carboxylic acid moiety provides a handle for amide bond formation, a common linkage in pharmaceutical agents. nih.gov Simultaneously, the iodo group is amenable to a host of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of diverse aryl, vinyl, and alkynyl groups at the 3-position of the indazole ring, leading to the generation of novel and complex molecular structures. This dual functionality makes it a powerful tool for medicinal chemists aiming to develop new therapeutic agents, including those targeting cancer and inflammatory diseases. chemimpex.com

Scaffold for Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a powerful strategy for creating libraries of structurally diverse small molecules for high-throughput screening. The goal of DOS is to efficiently explore a wide range of chemical space to identify novel bioactive compounds. cam.ac.ukbeilstein-journals.orgnih.gov this compound is an ideal scaffold for DOS due to its multiple points of diversification.

The synthetic strategy often involves a "build/couple/pair" approach where different building blocks are systematically combined. cam.ac.ukcam.ac.uk Starting with the this compound core, a diverse set of amines can be coupled to the carboxylic acid, while a variety of boronic acids, alkenes, or alkynes can be introduced at the 3-position via cross-coupling reactions. This multi-directional approach allows for the rapid generation of a large and structurally varied library of compounds from a single, readily available starting material. The resulting libraries can then be screened to identify molecules with desired biological activities.

Role in Scaffold Hopping and Library Generation

Scaffold hopping is a medicinal chemistry strategy that involves modifying the core structure (scaffold) of a known active compound to generate new chemotypes with potentially improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. nih.gov this compound and its derivatives are valuable tools in this endeavor.

By using the indazole core as a replacement for other heterocyclic systems, chemists can generate novel compound libraries with distinct intellectual property profiles. nih.gov For instance, an indole-based compound with known biological activity could be "hopped" to an indazole-based scaffold by utilizing a synthetic route starting from this compound. This allows for the exploration of new chemical space while retaining key pharmacophoric features. The generation of such libraries is crucial for identifying next-generation drug candidates. nih.gov

Development of Chemical Probes and Tools for Biological Studies

Understanding the intricate workings of biological systems at a molecular level requires sophisticated chemical tools. This compound provides a foundation for the design and synthesis of such tools, including molecular probes and modulators of protein function.

Design of Molecular Scaffolds for Target Interaction Studies

The indazole scaffold itself can be designed to interact with specific biological targets. nih.gov By strategically modifying the this compound core, researchers can create molecules that bind to the active sites of enzymes or the ligand-binding pockets of receptors. The ability to introduce a wide range of substituents at both the 3- and 7-positions allows for the fine-tuning of these interactions, leading to the development of potent and selective probes. These probes are instrumental in validating biological targets and elucidating their roles in disease pathways.

Derivatization for Receptor Binding and Enzyme Modulation Investigations

The functional handles on this compound are key to its use in creating molecules that can modulate the activity of receptors and enzymes. The carboxylic acid can be converted to various amides, esters, or other functional groups to probe interactions with specific amino acid residues within a protein's binding site. google.com The iodo group can be replaced with a variety of substituents that can act as pharmacophores, influencing binding affinity and functional activity. nih.gov This derivatization capability allows for systematic structure-activity relationship (SAR) studies, providing valuable insights into the molecular basis of receptor binding and enzyme inhibition. chemimpex.com

Theoretical and Computational Studies on 3 Iodo 1h Indazole 7 Carboxylic Acid and Analogs

Density Functional Theory (DFT) Calculations for Structural Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the structural and electronic properties of indazole derivatives. While specific DFT data for 3-iodo-1H-indazole-7-carboxylic acid is not extensively available in the literature, studies on closely related analogs, such as 1-butyl-1H-indazole-3-carboxamides, provide a strong basis for understanding its characteristics.

Recent research on a series of 1-butyl-1H-indazole-3-carboxamide derivatives employed DFT calculations with the B3LYP/6-311+G(d,p) level of theory to optimize their geometries and analyze their electronic properties. nih.gov These calculations are crucial for determining key structural parameters like bond lengths and angles, which are fundamental to a molecule's reactivity and interaction with biological targets.

Furthermore, DFT is utilized to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity, stability, and polarizability. A smaller HOMO-LUMO gap generally suggests higher reactivity. For instance, in a study of various 3-carboxamide indazole derivatives, compounds 8a, 8c, and 8s were identified as having particularly large energy gaps, indicating greater stability. researchgate.net

The molecular electrostatic potential (MEP) surface analysis, also derived from DFT calculations, maps the electron density of a molecule, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other molecules, such as biological receptors.

Table 1: Calculated DFT Parameters for Selected 1-Butyl-1H-indazole-3-carboxamide Analogs nih.gov

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
8g -5.89761-1.402114.4955
8h -5.65434-2.312013.34233
8i -5.62275-1.218784.40397
8j -5.14566-1.041124.10454
8k -5.23692-0.928534.30839

This data is for analog compounds and is presented to illustrate the application of DFT in structural elucidation.

Mechanistic Pathway Investigations via Computational Modeling

Computational modeling, particularly using DFT, is instrumental in investigating reaction mechanisms, as demonstrated by a recent comprehensive study on the regioselective N-alkylation of indazole derivatives. beilstein-journals.orgbeilstein-journals.orgnih.gov This research provides significant insights that can be extrapolated to understand the reactivity of this compound.

The study focused on the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate and methyl 1H-indazole-7-carboxylate, analogs that are structurally relevant to the target compound. beilstein-journals.orgbeilstein-journals.orgnih.gov DFT calculations were employed to model the transition states and reaction energy profiles for both N1 and N2 alkylation pathways. beilstein-journals.orgbeilstein-journals.orgnih.gov The findings revealed that the regioselectivity of the alkylation is highly dependent on the reaction conditions, specifically the base and solvent used. beilstein-journals.orgbeilstein-journals.orgnih.gov

For example, when using a cesium base, a chelation mechanism involving the cesium ion, the carbonyl oxygen of the ester, and the N2 nitrogen was found to favor the formation of the N1-alkylated product. beilstein-journals.orgbeilstein-journals.orgnih.gov In contrast, the use of other conditions led to the preferential formation of the N2-alkylated product, driven by other non-covalent interactions. beilstein-journals.orgbeilstein-journals.orgnih.gov

Natural Bond Orbital (NBO) analysis was also performed to calculate the partial charges on the N1 and N2 atoms and to determine the Fukui indices, which quantify the reactivity of different sites in the molecule. beilstein-journals.orgbeilstein-journals.orgnih.gov These computational results provided a robust explanation for the experimentally observed regioselectivity. beilstein-journals.orgbeilstein-journals.orgnih.gov Such mechanistic insights are crucial for the targeted synthesis of specific indazole-based compounds. A preliminary mechanistic study of the synthesis of 1H-indazole-3-carboxylic acid derivatives via a diazotization reaction suggested that a diazonium salt is a key intermediate in the reaction pathway. sioc-journal.cn

Table 2: DFT-Calculated Electronegativities and Fukui Indices for Methyl 1H-indazole-7-carboxylate beilstein-journals.org

ParameterValue
Electronegativity (χ)4.57 eV
Fukui Index (f-) for N10.009
Fukui Index (f-) for N20.057

This data is for an analog compound and serves to illustrate the use of computational modeling in mechanistic investigations.

Conformational Analysis and Tautomeric Preference Studies

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. nih.gov The position of the proton on the pyrazole (B372694) ring significantly influences the molecule's physical, chemical, and biological properties. nih.gov Computational studies have consistently shown that for most indazole derivatives, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. beilstein-journals.orgnih.gov

Thermodynamic internal energy calculations have confirmed that 1H-indazole is the predominant and more stable form compared to 2H-indazole. nih.gov This preference is a critical consideration in synthetic strategies and in understanding the interactions of these molecules with biological systems.

Molecular Docking and Simulation Studies (in the context of scaffold design)

The indazole scaffold is a prominent feature in many biologically active compounds and approved drugs, making it a valuable framework for drug design. nih.govresearchgate.net Molecular docking and simulation studies are essential computational techniques used to predict and analyze the binding of indazole-based ligands to their biological targets, thereby guiding the design of new and more effective therapeutic agents. nih.govresearchgate.net

In recent studies, a variety of indazole carboxamide derivatives have been synthesized and subjected to molecular docking simulations to evaluate their potential as anticancer agents. nih.govresearchgate.net For example, a series of novel indazole derivatives were docked against a protein (PDB: 6FEW) associated with renal cancer. nih.gov The docking analysis identified several derivatives, such as 8v, 8w, and 8y, that exhibited the highest binding energies, suggesting they are promising candidates for further development. researchgate.net

The docking protocol typically involves preparing the 3D structures of both the ligand (the indazole derivative) and the receptor protein. The ligand is then placed in the active site of the receptor, and its possible binding conformations are explored. The binding affinity is estimated using a scoring function, which predicts the strength of the interaction. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein.

The this compound scaffold, with its specific substitution pattern, can be used as a starting point for the design of new inhibitors for various protein targets. By performing molecular docking studies with this scaffold and its derivatives, researchers can predict which modifications are likely to enhance binding affinity and selectivity, thus accelerating the drug discovery process. For instance, novel indazole derivatives have been synthesized and their docking properties studied against the breast cancer aromatase enzyme, with some compounds showing promising binding affinities. derpharmachemica.com

Table 3: Binding Energies of Selected 1-Butyl-1H-indazole-3-carboxamide Analogs with Renal Cancer-Related Protein (PDB: 6FEW) nih.gov

CompoundBinding Energy (kcal/mol)
8v -8.54
8w -8.62
8y -8.77

This data is for analog compounds and is presented to illustrate the application of molecular docking in scaffold design.

Advanced Spectroscopic and Crystallographic Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules, including the specific substitution pattern of the indazole ring system in 3-iodo-1H-indazole-7-carboxylic acid. By analyzing the chemical shifts, coupling constants, and multiplicities of the aromatic protons, the exact positions of the iodo and carboxylic acid groups can be confirmed, distinguishing it from other possible isomers.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the three protons on the benzene (B151609) ring. Based on the analysis of related compounds, such as 1H-indazole-7-carboxylic acid chemicalbook.com, the proton signals can be predicted. The proton at position 4 would likely appear as a triplet, coupled to the protons at positions 5 and 6. The protons at positions 5 and 6 would appear as doublets of doublets. The specific chemical shifts would be influenced by the electron-withdrawing nature of the carboxylic acid group and the iodine atom. The absence of a proton signal at position 3 is a key indicator of iodine substitution at that position.

Furthermore, ¹³C NMR spectroscopy would provide complementary information, showing eight distinct carbon signals corresponding to the molecular formula C₈H₅IN₂O₂. The chemical shift of the carbon atom bonded to the iodine (C3) would be significantly shifted to a higher field (lower ppm value) compared to the other aromatic carbons. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield shift (typically >165 ppm).

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign the proton and carbon signals, respectively. COSY would reveal the coupling relationships between adjacent protons, while HSQC would correlate each proton to its directly attached carbon atom.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, high-resolution mass spectrometry (HRMS) is crucial for confirming its elemental composition.

The predicted monoisotopic mass of this compound (C₈H₅IN₂O₂) is 287.93958 Da. uni.lu In a typical mass spectrum, the molecule would be observed as a protonated molecular ion [M+H]⁺ with a predicted m/z of 288.94686. uni.lu The high resolution of the measurement allows for the differentiation of compounds with the same nominal mass but different elemental compositions.

The following table summarizes the predicted m/z values for various adducts of this compound that could be observed in an ESI-MS experiment. uni.lu

Adduct TypePredicted m/z
[M+H]⁺288.94686
[M+Na]⁺310.92880
[M-H]⁻286.93230
[M+NH₄]⁺305.97340
[M+K]⁺326.90274
[M+H-H₂O]⁺270.93684

This data is based on predicted values and may vary slightly in experimental results.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

The most prominent feature would be a broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often showing fine structure due to hydrogen bonding. spectroscopyonline.com A strong, sharp absorption band corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid would be expected in the range of 1730-1700 cm⁻¹. spectroscopyonline.com

Other significant absorption bands would include:

N-H Stretching: A moderate to weak band around 3300-3400 cm⁻¹ from the indazole N-H group.

C-H Stretching: Aromatic C-H stretching vibrations would appear as a group of weak to moderate bands above 3000 cm⁻¹.

C=C and C=N Stretching: Aromatic ring and indazole C=C and C=N stretching vibrations would result in several bands in the 1620-1450 cm⁻¹ region.

C-O Stretching and O-H Bending: The C-O stretching and O-H in-plane bending of the carboxylic acid group would produce strong bands in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively. spectroscopyonline.com

C-I Stretching: The carbon-iodine bond would give rise to a weak absorption in the far-infrared region, typically below 600 cm⁻¹.

The presence and positions of these characteristic bands provide strong evidence for the presence of the carboxylic acid and iodo-indazole functionalities within the molecule.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction analysis of a single crystal provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique would not only confirm the connectivity of atoms in this compound but also provide details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For a crystalline sample of this compound, X-ray diffraction would be expected to show that the molecule forms dimers in the solid state through hydrogen bonding between the carboxylic acid groups of two molecules. The analysis would also reveal the planarity of the indazole ring system and the orientation of the carboxylic acid group relative to the ring.

The crystal system (e.g., monoclinic, orthorhombic) and space group would be determined, along with the unit cell dimensions. This detailed structural information is invaluable for understanding the physical properties of the compound and its interactions in a biological context. While specific crystallographic data for this compound is not publicly available, analysis of related indazole structures suggests that intermolecular hydrogen bonding and π-stacking interactions would be key features of its crystal packing. mdpi.com

Q & A

Q. What are the standard synthetic routes for preparing 3-iodo-1H-indazole-7-carboxylic acid, and how are reaction conditions optimized?

The synthesis typically involves halogenation of the indazole core. A common approach is iodination at the 3-position using reagents like N-iodosuccinimide (NIS) under acidic or catalytic conditions. For example, analogous indazole derivatives (e.g., 4-chloro-1H-indazole-7-carboxylic acid) are synthesized via nucleophilic substitution or transition-metal-catalyzed reactions . Optimization includes adjusting temperature (e.g., 50–80°C), solvent polarity (DMF or DCM), and stoichiometric ratios of iodinating agents. Post-synthetic purification via recrystallization or column chromatography is critical to isolate the product .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm the substitution pattern (e.g., iodine at C3, carboxylic acid at C7).
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (expected m/z: ~302.97 g/mol for C8_8H5_5IN2_2O2_2) .
  • Infrared Spectroscopy (IR): Identifies functional groups (e.g., carboxylic acid O-H stretch at ~2500–3000 cm1^{-1}) .
  • X-ray Crystallography: Resolves crystal packing and hydrogen-bonding interactions, though iodine’s high electron density may complicate data collection .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed using software like SHELX?

The heavy iodine atom creates strong X-ray absorption and anomalous scattering, leading to data collection artifacts. SHELXL (part of the SHELX suite) is optimized for handling such cases via:

  • Absorption Corrections: Empirical methods (e.g., SADABS) mitigate absorption effects.
  • Anisotropic Refinement: Iodine’s thermal displacement parameters are refined anisotropically.
  • Hydrogen Bond Analysis: SHELXPRO visualizes intermolecular interactions critical for understanding supramolecular assembly .

Q. How do electronic effects of the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

The iodine atom acts as a directing group and participates in transition-metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Key considerations:

  • Catalyst Selection: Pd(PPh3_3)4_4 or PdCl2_2(dppf) are effective for aryl-iodine bonds.
  • Solvent/Base Optimization: Polar aprotic solvents (DMF, THF) and mild bases (K2_2CO3_3) prevent decarboxylation .
  • Monitoring Side Reactions: Competing protodeiodination may occur; LC-MS or TLC tracks reaction progress .

Q. What strategies are employed to resolve contradictions in biological activity data for this compound derivatives?

Discrepancies in bioassay results (e.g., inconsistent IC50_{50} values) require:

  • Dose-Response Validation: Replicate assays under standardized conditions (pH, temperature).
  • Impurity Profiling: HPLC or LC-MS identifies synthetic byproducts interfering with activity .
  • Computational Modeling: Docking studies (using AutoDock Vina) correlate structural features (e.g., iodine’s steric bulk) with target binding .

Methodological Considerations

Q. How are solubility limitations of this compound addressed in biological assays?

  • Co-solvent Systems: DMSO (≤1% v/v) or cyclodextrin inclusion complexes enhance aqueous solubility.
  • Prodrug Strategies: Esterification of the carboxylic acid improves membrane permeability .

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of iodine vapors.
  • Waste Disposal: Halogenated waste containers for iodine-containing byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.